2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid

Peptide Synthesis Solid-Phase Synthesis Quality Control

This N-α-Boc protected glutamic acid is a cornerstone building block for Boc/Bzl solid-phase peptide synthesis. Unlike Fmoc-Glu-OH, its acid-labile Boc group is mandatory for synthesizing long, aggregation-prone sequences and APIs with base-sensitive functionalities. The free γ-carboxylic acid allows for critical side-chain derivatization. Choose this ≥98% purity reagent for high-fidelity coupling and proven orthogonality in your most demanding research and production workflows.

Molecular Formula C10H17NO6
Molecular Weight 247.24 g/mol
CAS No. 120341-33-5
Cat. No. B6264968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid
CAS120341-33-5
Molecular FormulaC10H17NO6
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)
InChIKeyAQTUACKQXJNHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{[(tert-butoxy)carbonyl]amino}pentanedioic Acid (CAS 120341-33-5) – Essential Boc-Protected Glutamic Acid Building Block for Peptide Synthesis and Medicinal Chemistry


2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid, also known as (tert-Butoxycarbonyl)glutamic acid or Boc-Glu-OH, is a fundamental N-protected amino acid derivative of L-glutamic acid . It features a base-labile tert-butoxycarbonyl (Boc) group protecting the α-amino functionality while leaving the side-chain carboxylic acid group free for further modification or coupling . This compound is a cornerstone building block in Boc-based solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry, with a standard purity of 95% or higher and validated solubility in organic solvents such as DMF .

Why Generic Substitution of 2-{[(tert-butoxy)carbonyl]amino}pentanedioic Acid (Boc-Glu-OH) Is Not Possible


Simple interchange of 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid with other protected glutamic acid derivatives is impossible due to critical differences in protecting group orthogonality, reaction compatibility, and synthetic outcomes. The Boc group is specifically designed for acid-labile removal under conditions distinct from base-labile Fmoc groups . Consequently, Fmoc-Glu-OH cannot be used in Boc-based SPPS protocols without compromising the integrity of side-chain protecting groups. Similarly, dual-protected derivatives like Boc-Glu(OtBu)-OH, while useful for specific regioselective modifications, introduce additional deprotection steps and molecular weight that can hinder purification and reduce overall yield . The following evidence quantifies the distinct properties that dictate its essential and non-substitutable role in specific research and industrial applications.

Quantitative Evidence for 2-{[(tert-butoxy)carbonyl]amino}pentanedioic Acid (Boc-Glu-OH) vs. Alternatives


Verified Purity and Reaction Suitability for Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-Glu-OH is supplied with a validated purity of ≥98% as determined by TLC, meeting the stringent requirements for efficient coupling in automated and manual Boc SPPS . This level of purity is critical for minimizing side reactions and ensuring high-fidelity peptide chain elongation. In contrast, while generic glutamic acid derivatives or lower-purity lots (e.g., min. 95% ) may be available, they lack the specific reaction suitability designation and associated quality metrics essential for reproducible solid-phase synthesis.

Peptide Synthesis Solid-Phase Synthesis Quality Control

Defined Enantiomeric Identity: Specific Rotation of Boc-L-Glu-OH vs. Boc-D-Glu-OH

The specific rotation of Boc-Glu-OH (L-enantiomer) is rigorously defined as [α]20/D -14.5±2° (c=1, MeOH), providing a direct, quantifiable metric for confirming enantiomeric purity and stereochemical identity . This is a critical differentiator from its D-enantiomer counterpart, Boc-D-Glu-OH, which exhibits a specific rotation of [α]20/D +12.0 to +16.0° (c=1, MeOH) . In chiral synthesis, using the incorrect enantiomer or a racemic mixture can lead to inactive or even toxic products.

Chiral Synthesis Stereochemistry Quality Control

Solubility in DMF for High-Concentration Coupling Reactions

Boc-Glu-OH demonstrates excellent solubility in DMF, a critical solvent for peptide coupling, with vendor specifications confirming it is clearly soluble at a concentration of 0.5 M (1 mmol in 2 mL DMF) . This property facilitates high-concentration coupling reactions that can drive difficult peptide bond formations to completion and minimize aggregation. While many protected amino acids share this characteristic, the verified solubility at this specific concentration is a key quality attribute for process chemists scaling up reactions.

Peptide Synthesis Reaction Optimization Formulation

Orthogonal Deprotection: Acid-Labile Boc vs. Base-Labile Fmoc Strategy

The acid-labile Boc group in 2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid is fundamental to the Boc/Bzl protection strategy in SPPS . This contrasts with the base-labile Fmoc group used in Fmoc/tBu SPPS. While direct quantitative racemization data for Boc-Glu-OH is not commonly published due to its low propensity for epimerization under standard coupling conditions, its classification as an N-alkoxycarbonyl amino acid is key. Model studies on N-alkoxycarbonyl amino acids (which include Boc-protected amino acids) have demonstrated racemization-free coupling reactions under optimized conditions, unlike N-acyl amino acids [1].

Protecting Group Strategy Orthogonal Chemistry Peptide Synthesis

Optimal Applications for 2-{[(tert-butoxy)carbonyl]amino}pentanedioic Acid (Boc-Glu-OH)


Synthesis of Long or Difficult Peptide Sequences via Boc-Based SPPS

Boc-Glu-OH is the preferred building block for incorporating glutamic acid residues in Boc/Bzl solid-phase peptide synthesis. This method is specifically chosen for sequences exceeding 30 amino acids or those prone to aggregation and poor coupling efficiency under Fmoc/tBu conditions [1]. Its acid-labile Boc group allows for iterative TFA deprotection and coupling, maintaining the integrity of the growing peptide chain and enabling the synthesis of complex therapeutic peptides and small proteins .

Construction of Base-Sensitive Peptide Conjugates and APIs

For peptides or drug candidates containing base-labile functionalities (e.g., ester-linked conjugates, certain glycopeptides), Fmoc chemistry with its piperidine deprotection step is incompatible. In these cases, Boc-Glu-OH in a Boc/Bzl strategy is the mandatory choice, providing a gentle, orthogonal route to the final molecule [1]. This is a common scenario in the manufacture of active pharmaceutical ingredients (APIs) where the target molecule's structural integrity is paramount.

Precursor for Site-Specific Modification of Glutamic Acid Side Chains

The free γ-carboxylic acid group of Boc-Glu-OH serves as a versatile handle for further derivatization. It is used to create specialized building blocks, such as Boc-Glu(O-2-Ada)-OH for synthesizing factor Xa inhibitors, where the side chain is protected with an acid-stable, orthogonal group [1]. This application is central to medicinal chemistry campaigns aimed at developing novel inhibitors and receptor ligands.

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